![molecular formula C22H18F2N4O3S B611659 N-(2,4-二氟-3-(5-(吡啶-3-基)-1H-吡咯并[2,3-b]吡啶-3-羰基)苯基)丙烷-2-磺酰胺 CAS No. 918505-61-0](/img/no-structure.png)

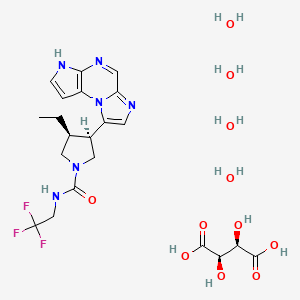

N-(2,4-二氟-3-(5-(吡啶-3-基)-1H-吡咯并[2,3-b]吡啶-3-羰基)苯基)丙烷-2-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

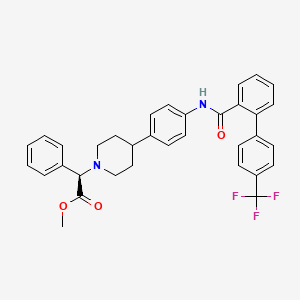

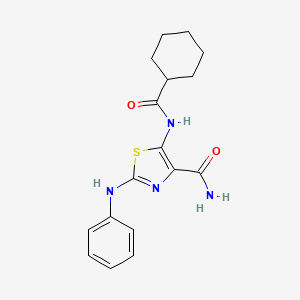

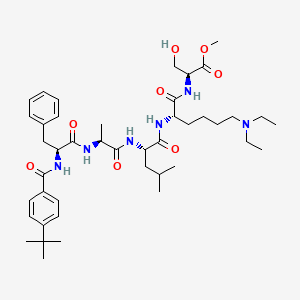

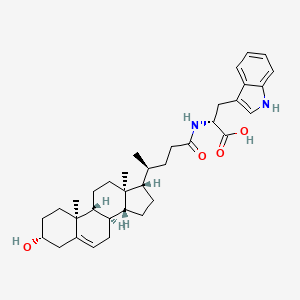

Vemurafenib-Analog is a potent BRAF inhibitor and the isomer of Vemurafenib. Vemurafenib, also known as PLX4032, RG7204 or RO5185426, is an orally bioavailable, ATP-competitive, small-molecule inhibitor of BRAF(V600E) kinase with potential antineoplastic activity. Vemurafenib received FDA approval for the treatment of late-stage melanoma on August 17, 2011.

科学研究应用

多组分反应应用

- 该化合物已用于多组分反应中。例如,Ryzhkova 等人(2023 年)的一项研究探讨了相关色满并[2,3-b]吡啶在多组分反应中用于创建具有潜在工业、生物和药用性质的化合物的用途 (Ryzhkova et al., 2023)。

催化研究

- 它已被用作催化剂。张等人(2016 年)合成了磁性可分离的氧化石墨烯锚定的磺酸纳米粒子,在相关吡唑并[3,4-b]吡啶衍生物的合成中表现出高催化活性 (Zhang et al., 2016)。

聚合物合成

- 该化合物在聚合物合成中具有应用。关等人(2014 年)合成了源自相关含吡啶的高性能聚合物的 novel 可溶聚酰亚胺,突出了其在开发具有独特性质的材料中的用途 (Guan et al., 2014)。

杂环合成

- 它用于 N 稠合杂环的合成,如 Xu 和 Alper(2015 年)所证明的,他们通过钯催化的脱芳基羰基化合成了吡啶并[2,1-b]喹唑啉-11-酮和二吡啶并[1,2-a:2',3'-d]嘧啶-5-酮 (Xu & Alper, 2015)。

抗癌研究

- 它已在抗癌研究中得到研究。Mishra 等人(2014 年)使用相关的吡啶-2,6-二甲酰胺配体构建了四阳离子杂双金属环,用于潜在的抗癌应用 (Mishra et al., 2014)。

荧光传感

- 该化合物用于荧光传感应用。杨等人(2019 年)在 MOFs 的组装中使用了相关的柔性配体,用于金属阳离子和阴离子的荧光传感 (Yang et al., 2019)。

作用机制

Target of Action

It’s known that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Compounds with similar structures have been found to interact with their targets through hydrogen bonding . This interaction can lead to changes in the target’s function, potentially influencing various biological processes .

Biochemical Pathways

For instance, indole derivatives have been shown to affect various biological activities, which suggests that they may influence multiple biochemical pathways .

Result of Action

Compounds with similar structures have been found to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .

属性

| { "Design of the Synthesis Pathway": "The synthesis of N-(2,4-Difluoro-3-(5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl)propane-2-sulfinamide can be achieved through a multi-step reaction involving the coupling of various intermediates.", "Starting Materials": [ "2,4-Difluoro-3-nitrobenzoic acid", "2-(Bromomethyl)propane-1-sulfinamide", "5-Aminopyridine", "2,3-Dichloropyridine", "1,3-Dimethyl-2-imidazolidinone", "Triethylamine", "Thionyl chloride", "Sodium hydroxide", "Hydrochloric acid", "Sodium carbonate", "Ethanol", "Dichloromethane", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Reduction of 2,4-Difluoro-3-nitrobenzoic acid to 2,4-Difluoro-3-aminobenzoic acid using sodium hydroxide and hydrogen gas.", "Step 2: Protection of the amine group by reacting 2,4-Difluoro-3-aminobenzoic acid with 1,3-Dimethyl-2-imidazolidinone and thionyl chloride to form 2,4-Difluoro-3-(1,3-dimethyl-2-imidazolidinylidene)benzoyl chloride.", "Step 3: Coupling of 2,4-Difluoro-3-(1,3-dimethyl-2-imidazolidinylidene)benzoyl chloride with 5-Aminopyridine and triethylamine to form N-(2,4-Difluoro-3-(5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl)propane-2-sulfonamide.", "Step 4: Dehydration of N-(2,4-Difluoro-3-(5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl)propane-2-sulfonamide using thionyl chloride and dichloromethane to form N-(2,4-Difluoro-3-(5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl)propane-2-sulfinamide.", "Step 5: Purification of N-(2,4-Difluoro-3-(5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl)propane-2-sulfinamide using ethanol and diethyl ether.", "Step 6: Neutralization of the purified N-(2,4-Difluoro-3-(5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl)propane-2-sulfinamide using sodium carbonate and hydrochloric acid to obtain the final product." ] } | |

CAS 编号 |

918505-61-0 |

产品名称 |

N-(2,4-Difluoro-3-(5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl)propane-2-sulfinamide |

分子式 |

C22H18F2N4O3S |

分子量 |

456.46 |

IUPAC 名称 |

N-[2,4-difluoro-3-(5-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]propane-2-sulfinamide |

InChI |

InChI=1S/C22H18F2N4O2S/c1-12(2)31(30)28-18-6-5-17(23)19(20(18)24)21(29)16-11-27-22-15(16)8-14(10-26-22)13-4-3-7-25-9-13/h3-12,28H,1-2H3,(H,26,27) |

InChI 键 |

SUNCACOTKLUNHD-UHFFFAOYSA-N |

SMILES |

CC(C)S(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CN=CC=C4)F |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

PLX4032-analog; PLX 4032 analog; PLX-4032 analog; R7204 analog; RG 7204 analog; RO5185426 analog; Vemurafenib-Analog |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-1-propan-2-yl-6-[6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]indazole-4-carboxamide](/img/structure/B611576.png)

![N-1,2,3-Benzothiadiazol-6-yl-N'-[2-oxo-2-(1-piperidinyl)ethyl]urea](/img/structure/B611578.png)

![N-[(1,2-Dihydro-1,6-dimethyl-2-oxo-4-propyl-3-pyridinyl)methyl]-N-methyl-1-(1-methylethyl)-6-[6-[4-(1-methylethyl)-1-piperazinyl]-3-pyridinyl]-1H-indazole-4-carboxamide](/img/structure/B611579.png)

![trans-4-(5-(4-((4-Methyl-1,4-diazepan-1-yl)methyl)phenyl)-2-(((S)-pentan-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-cyclohexan-1-ol](/img/structure/B611583.png)

![2-phenyl-N-{5-[4-({5-[(phenylacetyl)amino]-1,3,4-thiadiazol-2-yl}amino)piperidin-1-yl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B611595.png)

![1-cyano-2-[4-(1H-imidazol-5-yl)butyl]-3-(2-phenylsulfanylethyl)guanidine](/img/structure/B611600.png)